1-(4-Bromo-5-fluoro-2-hydroxyphenyl)ethanone

Beschreibung

BenchChem offers high-quality 1-(4-Bromo-5-fluoro-2-hydroxyphenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Bromo-5-fluoro-2-hydroxyphenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-(4-bromo-5-fluoro-2-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO2/c1-4(11)5-2-7(10)6(9)3-8(5)12/h2-3,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHCKGFMOZIFIDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1O)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

What are the properties of 1-(4-Bromo-5-fluoro-2-hydroxyphenyl)ethanone?

An In-Depth Technical Guide to 1-(4-Bromo-5-fluoro-2-hydroxyphenyl)ethanone

Prepared by: Gemini, Senior Application Scientist

Introduction

1-(4-Bromo-5-fluoro-2-hydroxyphenyl)ethanone, also known as 4-Bromo-5-fluoro-2-hydroxyacetophenone, is a halogenated aromatic ketone. Its molecular architecture, featuring an acetophenone core substituted with bromine, fluorine, and a hydroxyl group, makes it a highly versatile intermediate in synthetic organic chemistry. The strategic placement of these functional groups—particularly the ortho-hydroxyl group relative to the acetyl moiety and the additional halogen substituents—imparts a unique reactivity profile, rendering it a valuable building block for the synthesis of complex heterocyclic compounds and pharmacologically active molecules.

This guide provides a comprehensive overview of the chemical and physical properties, structural characteristics, synthesis, reactivity, and potential applications of this compound, with a focus on its utility for researchers in medicinal chemistry and drug development. While direct experimental data for this specific multi-substituted compound is not extensively published, this document synthesizes information from closely related analogues and established principles of physical organic chemistry to provide a robust and scientifically grounded profile.

Physicochemical and Structural Properties

The properties of 1-(4-Bromo-5-fluoro-2-hydroxyphenyl)ethanone are dictated by the interplay of its constituent functional groups.

Core Properties

A summary of the primary physical and chemical identifiers for the compound is presented below. These values are estimated based on data from structurally similar compounds, such as 1-(5-Bromo-2-hydroxyphenyl)ethanone and 1-(5-Fluoro-2-hydroxyphenyl)ethanone.[1][2]

| Property | Value / Description |

| IUPAC Name | 1-(4-Bromo-5-fluoro-2-hydroxyphenyl)ethanone |

| Synonyms | 4-Bromo-5-fluoro-2-hydroxyacetophenone |

| CAS Number | 1378887-81-5 (Reference) |

| Molecular Formula | C₈H₆BrFO₂ |

| Molecular Weight | 233.04 g/mol |

| Appearance | Expected to be a light yellow to beige or off-white crystalline solid. |

| Melting Point | Estimated to be in the range of 60-90 °C, by comparison to analogues. |

| Boiling Point | Significantly higher than melting point; likely decomposes before boiling at atmospheric pressure. |

| Solubility | Expected to have low solubility in water, but good solubility in common organic solvents like ethanol, acetone, chloroform, and ethyl acetate. |

| pKa | The phenolic proton's acidity is enhanced by the electron-withdrawing effects of the acetyl, bromo, and fluoro groups, likely resulting in a pKa lower than that of phenol (pKa ≈ 10). |

Molecular Structure and Conformation

The structure of 1-(4-Bromo-5-fluoro-2-hydroxyphenyl)ethanone is notable for a strong intramolecular hydrogen bond between the phenolic hydrogen of the ortho-hydroxyl group and the oxygen of the acetyl carbonyl group. This interaction forms a stable six-membered pseudo-aromatic ring, which significantly influences the compound's conformation, reactivity, and spectroscopic properties.[3][4]

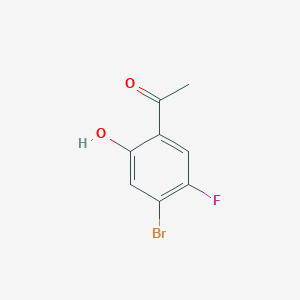

Caption: 2D structure of 1-(4-Bromo-5-fluoro-2-hydroxyphenyl)ethanone.

Spectroscopic Profile

Spectroscopic analysis is critical for confirming the identity and purity of the compound. The expected data are as follows:

-

¹H NMR Spectroscopy : The spectrum would show two aromatic protons appearing as doublets or doublets of doublets in the 6.5-8.0 ppm region.[5] The proton ortho to the acetyl group will be significantly downfield. The phenolic proton signal would be very broad and shifted far downfield (typically >10 ppm) due to the strong intramolecular hydrogen bonding. The methyl protons of the acetyl group will appear as a sharp singlet around 2.5 ppm.

-

Infrared (IR) Spectroscopy : Key absorption bands would include a very broad O-H stretch centered around 3000-3400 cm⁻¹ (indicative of strong hydrogen bonding), a sharp C=O stretch for the conjugated ketone at ~1640-1660 cm⁻¹, C-F stretching vibrations around 1200-1250 cm⁻¹, and a C-Br stretch in the fingerprint region (~500-650 cm⁻¹).[6]

-

Mass Spectrometry (MS) : The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound, with two major peaks for the molecular ion [M]⁺ and [M+2]⁺ of nearly equal intensity, separated by 2 m/z units.

Synthesis and Reactivity

Synthetic Pathway: Fries Rearrangement

A common and industrially relevant method for synthesizing hydroxyacetophenones is the Fries rearrangement of the corresponding phenyl acetate ester.[2][7] This reaction involves treating the ester with a Lewis acid catalyst, which promotes the migration of the acetyl group from the phenolic oxygen to an ortho or para position on the aromatic ring.

Sources

- 1. fishersci.com [fishersci.com]

- 2. 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone | 394-32-1 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122 [mdpi.com]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Physicochemical Properties of 1-(4-Bromo-5-fluoro-2-hydroxyphenyl)ethanone

Introduction

1-(4-Bromo-5-fluoro-2-hydroxyphenyl)ethanone, a halogenated hydroxyacetophenone derivative, represents a class of organic compounds with significant potential in medicinal chemistry and synthetic applications. Its unique substitution pattern—featuring a bromine atom, a fluorine atom, a hydroxyl group, and an acetyl group on a benzene ring—creates a molecule with a distinct electronic and steric profile. This guide provides an in-depth analysis of its core physicochemical properties, offering both predicted values based on structurally related analogs and detailed, field-proven protocols for their empirical determination. For researchers in drug discovery, understanding these properties is paramount as they directly influence a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its viability as a synthetic intermediate.

This document is structured to provide not just data, but a logical framework for approaching the characterization of this and similar novel compounds. We will explore the causality behind experimental choices and establish self-validating systems for data generation, ensuring scientific integrity and reproducibility.

Chemical Identity and Structure

Before delving into its properties, it is essential to establish the fundamental identity of the compound.

| Identifier | Value | Source |

| IUPAC Name | 1-(4-Bromo-5-fluoro-2-hydroxyphenyl)ethanone | - |

| CAS Number | 865449-63-4 | |

| Molecular Formula | C₈H₆BrFO₂ | - |

| Molecular Weight | 233.04 g/mol | - |

| Canonical SMILES | CC(=O)C1=C(C=C(C=C1F)Br)O | - |

The molecular structure, characterized by an ortho-hydroxyacetophenone scaffold, is critical to its properties. The intramolecular hydrogen bond between the phenolic hydroxyl group and the acetyl carbonyl is a defining feature, influencing acidity, solubility, and spectroscopic characteristics. The presence of both bromine and fluorine atoms further modifies the molecule's lipophilicity and electronic density.

Synthesis Approach: The Fries Rearrangement

While specific synthesis documentation for 1-(4-Bromo-5-fluoro-2-hydroxyphenyl)ethanone is not widely published, its structure strongly suggests that the Fries rearrangement is a primary synthetic route.[1][2][3][4] This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, typically catalyzed by a Lewis acid like aluminum chloride (AlCl₃).[1][2]

The logical precursor would be 3-bromo-4-fluorophenyl acetate. The reaction proceeds through the formation of an acylium ion, which then electrophilically attacks the aromatic ring. The regioselectivity (ortho vs. para substitution) is highly dependent on reaction conditions such as temperature and solvent.[3] For ortho-hydroxyacetophenones, lower temperatures generally favor the desired product.

Core Physicochemical Properties: Predictions and Experimental Determination

Direct experimental data for 1-(4-Bromo-5-fluoro-2-hydroxyphenyl)ethanone is scarce in publicly available literature. Therefore, this section provides predicted values based on related structures and outlines the authoritative experimental protocols for their determination.

Melting Point: A Key Indicator of Purity and Stability

The melting point is a fundamental property that provides a quick assessment of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C. Impurities tend to depress and broaden this range.

Predicted Melting Point: Based on similar structures, a prediction can be made:

-

1-(5-Fluoro-2-hydroxyphenyl)ethanone: 56-58 °C[5]

-

2-Bromo-1-(4-hydroxyphenyl)ethanone: 145 °C (decomposes)[6]

-

1-(4-Bromo-2-hydroxyphenyl)ethanone: No data found, but expected to be a solid.

The combination of fluorine and bromine, along with the intramolecular hydrogen bonding, suggests that 1-(4-Bromo-5-fluoro-2-hydroxyphenyl)ethanone is a solid at room temperature with a melting point likely falling between the ranges of its singly substituted analogs, potentially in the 70-120 °C range.

This protocol is a standard, reliable method for determining the melting point of a crystalline solid.[7][8][9][10]

Methodology:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. Introduce a small amount of the powder into a capillary tube (sealed at one end) to a depth of 2-3 mm.[7][9]

-

Apparatus Setup: Place the capillary tube into the heating block of a calibrated melting point apparatus.

-

Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting range. This saves time in the subsequent accurate measurements.

-

Accurate Determination: Using a fresh sample, heat the apparatus quickly to about 15-20 °C below the approximate melting point.

-

Slow Heating: Decrease the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂.

Diagram: Melting Point Determination Workflow

Caption: Workflow for Capillary Melting Point Determination.

Acidity (pKa): Governing Ionization and Solubility

The pKa, or acid dissociation constant, is a critical parameter in drug development. It dictates the extent of a molecule's ionization at a given pH, which in turn governs its solubility, membrane permeability, and receptor binding. The primary acidic site in 1-(4-Bromo-5-fluoro-2-hydroxyphenyl)ethanone is the phenolic hydroxyl group.

Predicted pKa: The acidity of the phenolic proton is influenced by several factors:

-

Intramolecular Hydrogen Bonding: The hydrogen bond to the ortho-acetyl group stabilizes the neutral form, making it less acidic (higher pKa) than a typical phenol.

-

Electron-Withdrawing Groups: The fluorine and bromine atoms are electron-withdrawing, which stabilizes the conjugate base (phenoxide) and makes the phenol more acidic (lower pKa).

Let's consider related compounds:

-

4'-Hydroxyacetophenone: pKa ≈ 7.79[11]

-

1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone: Predicted pKa ≈ 10.17[5]

The opposing effects make precise prediction difficult. The ortho-acetyl group's hydrogen bonding is a powerful pKa-increasing factor. The combined inductive effects of Br and F will lower it. A reasonable estimate places the pKa in the range of 8.5 - 10.0 .

Potentiometric titration is a highly accurate and standard method for determining pKa values.[12][13][14][15] It involves monitoring the pH of a solution as a titrant is added incrementally.

Methodology:

-

Preparation: Prepare a dilute solution (e.g., 1 mM) of the compound in a suitable solvent system (often water with a co-solvent like methanol if solubility is low).[13] Prepare standardized solutions of a strong acid (0.1 M HCl) and a strong base (0.1 M NaOH).[13]

-

Calibration: Calibrate the pH meter using at least two standard buffer solutions.

-

Titration: Place the sample solution in a jacketed vessel maintained at a constant temperature (e.g., 25 °C). Immerse the calibrated pH electrode.

-

Data Collection: Add the titrant (NaOH for an acidic compound) in small, precise increments. Record the pH after each addition, allowing the reading to stabilize.[13]

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (where half of the acid has been neutralized).[16] This point corresponds to the flattest region of the buffer zone in the titration curve. More accurately, it can be determined from the inflection point of the first derivative of the curve (ΔpH/ΔV).[15]

Diagram: pKa Determination by Potentiometric Titration

Caption: Workflow for pKa Measurement via Potentiometric Titration.

Solubility

Solubility is a cornerstone of drug development, impacting everything from formulation to bioavailability. The solubility of 1-(4-Bromo-5-fluoro-2-hydroxyphenyl)ethanone will be pH-dependent due to its acidic phenolic group.

Predicted Solubility Profile:

-

Aqueous Solubility (Neutral pH): The molecule has significant lipophilic character due to the aromatic ring and halogen atoms. However, the hydroxyl and carbonyl groups can participate in hydrogen bonding with water. The intramolecular hydrogen bond will slightly reduce its interaction with water. Overall, low aqueous solubility is expected at neutral pH. A related compound, 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone, has a reported water solubility of 0.68 g/L.[5]

-

pH-Dependent Solubility: As the pH of the solution increases above the pKa, the phenolic proton will dissociate, forming a phenoxide salt. This ionized form will be significantly more water-soluble.

-

Organic Solvents: The compound is expected to have moderate to good solubility in common organic solvents like methanol, ethanol, acetone, and DMSO.

Conclusion and Future Directions

1-(4-Bromo-5-fluoro-2-hydroxyphenyl)ethanone is a compound of interest with physicochemical properties that are heavily influenced by its unique substitution pattern. While direct experimental data is limited, this guide has established a robust framework for its characterization. The predicted melting point, pKa, and solubility profile provide a strong starting point for researchers. More importantly, the detailed, authoritative protocols for melting point determination and potentiometric pKa measurement offer a clear path for empirical validation.

For drug development professionals, the interplay between the intramolecular hydrogen bond and the electron-withdrawing halogens is of particular note. This balance will fine-tune the molecule's acidity and lipophilicity, directly impacting its ADME properties. Future work should focus on the empirical determination of these core properties and expand to include LogP (lipophilicity) measurements and crystallographic studies to confirm the solid-state structure and hydrogen bonding network.

References

-

ACS Publications. Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. Available from: [Link]

-

Anant Pharmaceuticals Pvt. Ltd. CAS 2491-38-5 2-Bromo-1-(4-hydroxyphenyl)ethanone Impurity. Available from: [Link]

-

PubChem - NIH. 2-Bromo-1-(4-fluorophenyl)ethan-1-one. Available from: [Link]

-

Boron Molecular. Buy 1-(4-hydroxyphenyl)ethanone. Available from: [Link]

-

Chemistry LibreTexts. 4.3: Melting Point Determination Procedure. Available from: [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]

-

ResearchGate. Preparation of hydroxyacetophenones via the Fries rearrangement. Available from: [Link]

-

Unknown Source. experiment (1) determination of melting points. Available from: [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

-

J&K Scientific. 1-(4-Bromo-5-fluoro-2-hydroxyphenyl)ethanone | 865449-63-4. Available from: [Link]

-

Unknown Source. Melting point determination. Available from: [Link]

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]

-

SciSpace. Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Available from: [Link]

-

Unknown Source. Experiment-1 Aim - To determine the melting point of given solid substance. Available from: [Link]

-

Der Pharma Chemica. Synthesis and characterization of o-hydroxyarylalkylketones by using eco-friendly solvent free catalyst in frie's. Available from: [Link]

-

Westlab Canada. Measuring the Melting Point. Available from: [Link]

-

YouTube. Measurement of pKa by Potentiometry. Available from: [Link]

-

FooDB. Showing Compound 4'-Hydroxyacetophenone (FDB010503). Available from: [Link]

-

Advanced Journal of Chemistry, Section A. Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement. Available from: [Link]

-

ResearchGate. Synthesis and characterization of o-hydroxyarylalkylketones by using eco-friendly solvent free catalyst in frie's rearrangement. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. ajchem-a.com [ajchem-a.com]

- 4. researchgate.net [researchgate.net]

- 5. 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone | 394-32-1 [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. davjalandhar.com [davjalandhar.com]

- 10. westlab.com [westlab.com]

- 11. Showing Compound 4'-Hydroxyacetophenone (FDB010503) - FooDB [foodb.ca]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. scispace.com [scispace.com]

- 16. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to 1-(4-Bromo-5-fluoro-2-hydroxyphenyl)ethanone (CAS Number: 865449-63-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-Bromo-5-fluoro-2-hydroxyphenyl)ethanone, a halogenated hydroxyacetophenone derivative with significant potential as a versatile building block in medicinal chemistry and organic synthesis. While specific data for this compound is limited in publicly accessible literature, this document consolidates information on its chemical properties, proposes a logical synthetic pathway based on established methodologies, and discusses its expected spectroscopic characteristics. Furthermore, it explores the potential applications of this molecule in drug discovery, drawing parallels with structurally related compounds that have demonstrated significant biological activities. This guide is intended to serve as a valuable resource for researchers interested in the synthesis and utilization of novel substituted acetophenones.

Introduction: The Significance of Substituted 2-Hydroxyacetophenones

2-Hydroxyacetophenone and its derivatives are a class of organic compounds that have garnered considerable attention in the field of medicinal chemistry. The presence of a phenolic hydroxyl group and a ketone functionality provides a scaffold that is amenable to a wide range of chemical modifications, making them ideal starting materials for the synthesis of more complex molecules. These compounds are known to be key intermediates in the production of pharmaceuticals, agrochemicals, and dyes.[1] The introduction of halogen atoms, such as bromine and fluorine, into the aromatic ring can significantly modulate the physicochemical properties of the parent molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This often leads to enhanced therapeutic efficacy and improved pharmacokinetic profiles.[2]

The specific compound, 1-(4-Bromo-5-fluoro-2-hydroxyphenyl)ethanone, incorporates a unique combination of substituents: a bromine atom, a fluorine atom, and a hydroxyl group on the phenyl ring, ortho to the acetyl group. This substitution pattern is anticipated to confer distinct reactivity and biological activity, making it a compound of interest for the development of novel therapeutic agents.

Physicochemical Properties

Based on its chemical structure, the key physicochemical properties of 1-(4-Bromo-5-fluoro-2-hydroxyphenyl)ethanone can be predicted.

| Property | Value | Source |

| CAS Number | 865449-63-4 | N/A |

| Molecular Formula | C₈H₆BrFO₂ | N/A |

| Molecular Weight | 233.04 g/mol | N/A |

| IUPAC Name | 1-(4-bromo-5-fluoro-2-hydroxyphenyl)ethanone | N/A |

| Appearance | Expected to be a solid at room temperature | General knowledge of similar compounds |

| Solubility | Likely soluble in common organic solvents such as methanol, ethanol, acetone, and ethyl acetate. Limited solubility in water is expected. | General knowledge of similar compounds |

| SMILES | CC(=O)c1cc(F)c(Br)cc1O | N/A |

| InChI Key | GHCKGFMOZIFIDT-UHFFFAOYSA-N | N/A |

Proposed Synthetic Pathway

Step 1: Synthesis of 1-(5-Fluoro-2-hydroxyphenyl)ethanone via Fries Rearrangement

The initial step involves the synthesis of the intermediate, 1-(5-fluoro-2-hydroxyphenyl)ethanone, from 4-fluorophenol. This transformation can be achieved through a Fries rearrangement of an acetylated precursor.[3] The Fries rearrangement is a classic organic reaction that converts a phenolic ester to a hydroxy aryl ketone using a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[4] The reaction is known to be ortho and para selective, with the regioselectivity influenced by reaction conditions such as temperature and solvent.[4]

Experimental Protocol: Fries Rearrangement of 4-Fluorophenyl Acetate

Causality: This protocol aims to introduce an acetyl group onto the 4-fluorophenol ring. The Fries rearrangement is an effective method for this transformation. The use of a Lewis acid like AlCl₃ is crucial as it coordinates with the carbonyl oxygen of the ester, facilitating the acyl group migration to the aromatic ring.

-

Materials:

-

4-Fluorophenol

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM) (anhydrous)

-

Hydrochloric acid (HCl), concentrated

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Acetylation of 4-Fluorophenol: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluorophenol in anhydrous DCM. Cool the solution in an ice bath. Slowly add acetyl chloride dropwise. Allow the reaction to stir at room temperature for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Fries Rearrangement: After completion of the acetylation, cool the reaction mixture again in an ice bath. Carefully add anhydrous AlCl₃ portion-wise, ensuring the temperature does not rise significantly. Once the addition is complete, heat the reaction mixture to reflux and maintain for several hours. The ortho-isomer is generally favored at higher temperatures.

-

Work-up: Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing a mixture of crushed ice and concentrated HCl. This will quench the reaction and decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with water and then with brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to isolate the desired 1-(5-fluoro-2-hydroxyphenyl)ethanone.

-

Step 2: Electrophilic Bromination of 1-(5-Fluoro-2-hydroxyphenyl)ethanone

The second step involves the regioselective bromination of the synthesized 1-(5-fluoro-2-hydroxyphenyl)ethanone to introduce a bromine atom at the C4 position. The hydroxyl and acetyl groups are ortho, para-directing, while the fluorine atom is also an ortho, para-director, albeit a deactivating one. The hydroxyl group is a powerful activating group, and its directing effect will be dominant. The position para to the hydroxyl group (C4) is sterically accessible and electronically favorable for electrophilic substitution.

Experimental Protocol: Bromination of 1-(5-Fluoro-2-hydroxyphenyl)ethanone

Causality: This protocol is designed to regioselectively introduce a bromine atom onto the aromatic ring. The strong activating and ortho, para-directing effect of the hydroxyl group is expected to direct the incoming electrophile (Br⁺) to the position para to it. Acetic acid is a common solvent for such brominations.

-

Materials:

-

1-(5-Fluoro-2-hydroxyphenyl)ethanone

-

Bromine (Br₂)

-

Glacial acetic acid

-

Sodium thiosulfate solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1-(5-fluoro-2-hydroxyphenyl)ethanone in glacial acetic acid.

-

Bromination: To the stirred solution, add a solution of bromine in glacial acetic acid dropwise at room temperature. The reaction is typically exothermic, so the addition rate should be controlled to maintain a stable temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for several hours. Monitor the progress of the reaction by TLC.

-

Work-up: Upon completion, pour the reaction mixture into a beaker of cold water. If any unreacted bromine remains (indicated by the color), add a solution of sodium thiosulfate until the color disappears.

-

Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and finally with brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The resulting crude product, 1-(4-Bromo-5-fluoro-2-hydroxyphenyl)ethanone, can be further purified by recrystallization or column chromatography.

-

Expected Spectroscopic Characterization

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons of the acetyl group. The hydroxyl proton may appear as a broad singlet, and its chemical shift can be concentration-dependent. The two aromatic protons will likely appear as doublets or doublets of doublets due to coupling with each other and with the fluorine atom. The through-space coupling between the fluorine and the ortho proton can also be a factor.[5]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show eight distinct carbon signals. The carbonyl carbon of the acetyl group will appear at a characteristic downfield chemical shift (typically >190 ppm). The aromatic carbons will have chemical shifts influenced by the attached substituents. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant.

Mass Spectrometry

The mass spectrum will be characterized by a molecular ion peak (M⁺) and an (M+2)⁺ peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom.[6] Fragmentation patterns would likely involve the loss of the methyl group (M-15) and the acetyl group (M-43).

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the different functional groups present in the molecule. Key expected peaks include:

-

A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group.

-

A strong, sharp absorption band around 1650-1680 cm⁻¹ for the C=O stretching of the conjugated ketone.[7]

-

C-H stretching vibrations for the aromatic ring and the methyl group in the region of 2850-3100 cm⁻¹.

-

C-F and C-Br stretching vibrations at lower wavenumbers.

Potential Applications in Drug Discovery

The structural features of 1-(4-Bromo-5-fluoro-2-hydroxyphenyl)ethanone make it a promising scaffold for the development of new therapeutic agents. Halogenated 2-hydroxyacetophenone derivatives have been investigated for a range of biological activities.

As a Precursor for Biologically Active Molecules

This compound can serve as a starting material for the synthesis of a variety of heterocyclic compounds, such as chromones, flavones, and chalcones, which are known to possess a wide spectrum of pharmacological properties including anti-inflammatory, antimicrobial, and anticancer activities.[8] For instance, chalcones derived from substituted 2-hydroxyacetophenones have shown potential as antileishmanial agents.[9]

Structure-Activity Relationship (SAR) Insights

The bromine and fluorine atoms can participate in halogen bonding and other non-covalent interactions with biological targets, potentially enhancing binding affinity and selectivity.[2] The lipophilicity introduced by the halogens can also improve membrane permeability and oral bioavailability. The 2-hydroxyacetophenone moiety itself has been identified as a key pharmacophore in various drug discovery programs. For example, derivatives of 2-hydroxyacetophenone have been explored as farnesoid X receptor (FXR) antagonists[10] and as linkers in the development of liver X receptor (LXR) agonists for the treatment of atherosclerosis.[11]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 1-(4-Bromo-5-fluoro-2-hydroxyphenyl)ethanone is not widely available, information from structurally similar compounds suggests that it should be handled with care.

-

General Precautions: Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

-

Toxicity: Halogenated aromatic compounds can be irritants and may be harmful if swallowed or absorbed through the skin. The toxicological properties of this specific compound have not been fully investigated.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

1-(4-Bromo-5-fluoro-2-hydroxyphenyl)ethanone is a promising, yet underexplored, chemical entity. Its unique substitution pattern suggests significant potential as a building block in the synthesis of novel, biologically active compounds. This technical guide has provided a comprehensive overview of its properties, a plausible synthetic route, and its potential applications based on the current understanding of related molecules. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted and could lead to the discovery of new therapeutic agents.

References

- Kumar, A., Rane, R. A., Ravindran, V. K., & Dike, S. Y. (1997). A new synthesis of (±)-isoproterenol and (±)-isoetharine.

- Qing, W.-X., & Zhang, W. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2837.

- Bernal, J., Coy-Barrera, E., & Cuca, L. E. (2026). Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. ACS Omega, 11(1), 100-110.

- Patel, K. D., & Patel, N. K. (2019). Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl).

-

SpectraBase. (n.d.). 2'-Hydroxyacetophenone. Retrieved from [Link]

- A Comprehensive Review, Hydroxyacetophenone: Structure, Properties and Applications. (2025). Journal of Molecular Structure, 1325, 139356.

- Google Patents. (n.d.). Process for making fluorophenols.

- Wang, Y., et al. (2014). Discovery and SAR study of hydroxyacetophenone derivatives as potent, non-steroidal farnesoid X receptor (FXR) antagonists. Bioorganic & Medicinal Chemistry, 22(5), 1645-1653.

-

Bromo pattern in Mass Spectrometry. (2023, December 2). YouTube. Retrieved from [Link]

- Anti-oxidant Activity of 2-hydroxyacetophenone Chalcone. (2012). Journal of Advanced Scientific Research, 3(3), 64-67.

- Fischer, S., et al. (2016). Synthesis and Biological Evaluation of Bromo- and Fluorodanicalipin A.

- Ota, E., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry, 86(6), 4584–4592.

- Exploring the Chemical Synthesis Applications of 2-Hydroxyacetophenone. (2026, January 20). Tejlethal.com.

- Synthesis and spectroscopic characterization of some new biological active azo–pyrazoline derivatives. (2017). Journal of the Association of Arab Universities for Basic and Applied Sciences, 24, 1-8.

- Shibuya, K., et al. (2016). Discovery of a 2-hydroxyacetophenone derivative as an outstanding linker to enhance potency and β-selectivity of liver X receptor agonist. Bioorganic & Medicinal Chemistry, 24(14), 3075-3085.

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Drug Design Org. (n.d.). Structure Activity Relationships. Retrieved from [Link]

-

The 2900-cm⁻¹ region infrared spectra of acetone, acetophenone, and o-,... - ResearchGate. (n.d.). Retrieved from [Link]

- Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant. (2020). Indonesian Journal of Chemical Research, 8(1), 1-7.

-

Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from [Link]

- Liquid phase reaction of 2′-hydroxyacetophenone and benzaldehyde over ZSM-5 catalysts. (2025).

-

National Institute of Standards and Technology. (n.d.). Acetophenone. In NIST Chemistry WebBook. Retrieved from [Link]

-

StudyRaid. (n.d.). Understand iR Spectroscopy Features of Acetophenone. Retrieved from [Link]

-

Interpretation Mass spectral interpretation is not a trivial process. (n.d.). Retrieved from [Link]

-

BYJU'S. (n.d.). What is the Fries Rearrangement Reaction?. Retrieved from [Link]

- Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds. (2019). Molecules, 24(11), 2148.

- The Royal Society of Chemistry. (2013). General Procedure for Producing HOF∙CH3CN. In Electronic Supplementary Material (ESI)

- The Crucial Role of 2'-Hydroxyacetophenone in Pharmaceutical Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd.

-

The oa-TOF mass spectra of the major bromine-containing peaks shown in... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved from [Link]

- LIMU-DR Home. (n.d.).

-

FooDB. (2010, April 8). Showing Compound 2'-Hydroxyacetophenone (FDB010500). Retrieved from [Link]

- Fries Rearrangement of Aryl Formates Promoted by BCl. Mechanistic Evidence from 11B NMR Spectra and DFT Calculations. (2006).

-

OpenStax. (2023, September 20). 12.3 Mass Spectrometry of Some Common Functional Groups. In Organic Chemistry. Retrieved from [Link]

Sources

- 1. jpub.org [jpub.org]

- 2. researchgate.net [researchgate.net]

- 3. 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone synthesis - chemicalbook [chemicalbook.com]

- 4. byjus.com [byjus.com]

- 5. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. app.studyraid.com [app.studyraid.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Discovery and SAR study of hydroxyacetophenone derivatives as potent, non-steroidal farnesoid X receptor (FXR) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of a 2-hydroxyacetophenone derivative as an outstanding linker to enhance potency and β-selectivity of liver X receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular structure of 1-(4-Bromo-5-fluoro-2-hydroxyphenyl)ethanone

An In-depth Technical Guide to the Molecular Structure of 1-(4-Bromo-5-fluoro-2-hydroxyphenyl)ethanone

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This guide provides a comprehensive theoretical and predictive analysis of the molecular structure of 1-(4-bromo-5-fluoro-2-hydroxyphenyl)ethanone, a novel trifunctionalized aromatic ketone. While this specific molecule is not extensively documented in current literature, its structural motifs—the ortho-hydroxyacetophenone core, vicinal bromo- and fluoro-substituents—suggest significant potential as a versatile scaffold in medicinal chemistry and materials science. By leveraging established principles of organic chemistry and drawing upon spectral data from closely related analogs, this document outlines plausible synthetic strategies, predicts key physicochemical and spectroscopic properties, and discusses potential applications. The core of this analysis rests on the predictable intramolecular interactions, primarily the strong hydrogen bond between the C2-hydroxyl and the acetyl carbonyl, which dictates the molecule's conformation and reactivity. This whitepaper is intended for researchers, scientists, and drug development professionals seeking to understand and explore the potential of novel, halogenated phenolic compounds.

Introduction: A Rationale for a Multifunctional Chemical Scaffold

The acetophenone framework is a privileged structure in drug discovery, serving as the foundation for numerous therapeutic agents. The strategic functionalization of its phenyl ring allows for the fine-tuning of electronic, steric, and pharmacokinetic properties. The introduction of halogens, specifically fluorine and bromine, is a cornerstone of modern medicinal chemistry.

-

Fluorine Substitution: The incorporation of fluorine can profoundly alter a molecule's properties.[1] Its high electronegativity often increases metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, fluorine can modulate the pKa of nearby functional groups and enhance binding affinity through favorable electrostatic and dipole interactions.[2] In some contexts, the 18F isotope serves as a crucial positron-emitting tracer for PET imaging.[1]

-

Bromine Substitution: Bromine, being larger and more polarizable than fluorine, is an effective modulator of lipophilicity. It is also a potent halogen bond donor, a non-covalent interaction increasingly recognized for its role in ligand-receptor binding.[3] This "heavy atom" effect can also be leveraged to enhance the efficacy of photodynamic therapies.[3]

The presence of an ortho-hydroxyl group relative to the acetyl moiety is particularly significant. It facilitates the formation of a strong, planarizing intramolecular hydrogen bond with the carbonyl oxygen. This interaction reduces the hydrogen-bond donating capacity of the phenol in intermolecular contexts, increases lipophilicity, and influences the conformation of the acetyl group, thereby impacting how the molecule presents itself to a biological target.

The specific arrangement in 1-(4-bromo-5-fluoro-2-hydroxyphenyl)ethanone—with its ortho-hydroxyl, and meta- and para-halogenation—creates a unique electronic and steric environment, making it a compelling candidate for further investigation.

Proposed Synthetic Strategies

As no definitive synthesis is published for the target molecule, we propose two logical and experimentally sound synthetic pathways based on fundamental organic reactions. The choice between these routes would depend on the availability of starting materials and the desired scale of the reaction.

Strategy A: Late-Stage Electrophilic Bromination

This approach leverages a commercially available precursor, 1-(5-fluoro-2-hydroxyphenyl)ethanone[4], and introduces the bromine atom in the final step.

Protocol:

-

Dissolution: Dissolve 1-(5-fluoro-2-hydroxyphenyl)ethanone (1.0 eq.) in a suitable solvent such as glacial acetic acid or a chlorinated solvent (e.g., dichloromethane).

-

Bromination: Cool the solution in an ice bath (0 °C). Add a solution of N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise over 15-20 minutes to control the reaction exotherm. The use of NBS is preferred over elemental bromine for its milder nature and higher selectivity, minimizing side reactions.[5]

-

Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate to destroy any unreacted bromine. Extract the product into an organic solvent (e.g., ethyl acetate), wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product via column chromatography on silica gel to yield the final compound.

Causality: The powerful ortho, para-directing effect of the hydroxyl group, combined with the meta-directing nature of the acetyl group, should strongly favor bromination at the C4 position, which is para to the hydroxyl and meta to the other substituents.

Strategy B: Fries Rearrangement of a Phenolic Ester

This classic rearrangement reaction builds the hydroxyacetophenone core from a suitably substituted phenol.[6]

Protocol:

-

Esterification: React 4-bromo-3-fluorophenol with acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine) to form the corresponding phenyl acetate ester.

-

Catalyst Addition: To the neat phenyl acetate ester, add a Lewis acid catalyst (e.g., AlCl₃, >1.0 eq.) under anhydrous conditions at 0 °C. The catalyst must be used in excess as it complexes with both the reactant and the product.[6]

-

Rearrangement: Heat the reaction mixture. The temperature is a critical parameter for controlling regioselectivity; lower temperatures often favor the para-rearranged product, while higher temperatures can favor the ortho-isomer.[7] For this substrate, rearrangement is expected at the ortho position due to it being the only available activated position adjacent to the hydroxyl group.

-

Hydrolysis: After the reaction is complete, carefully quench the mixture by pouring it onto ice and acidifying with HCl to hydrolyze the aluminum-phenoxide complex and liberate the product.

-

Extraction & Purification: Extract the product with an organic solvent and purify by column chromatography or recrystallization.

Diagram: Proposed Synthetic Workflows

Caption: Proposed synthetic routes to 1-(4-Bromo-5-fluoro-2-hydroxyphenyl)ethanone.

Predictive Structural and Spectroscopic Analysis

The definitive characterization of a molecule relies on a suite of spectroscopic techniques. Based on data from analogous compounds, we can predict the spectral characteristics of the target molecule with a high degree of confidence.

Conformational Analysis

The most dominant structural feature will be a strong intramolecular hydrogen bond between the C2-hydroxyl proton and the carbonyl oxygen. This interaction locks the acetyl group into the plane of the phenyl ring, creating a quasi-six-membered ring system. This planarity has significant consequences for the molecule's electronic properties and steric profile. Studies on similar α-haloketones and hydroxyacetophenones confirm this planar arrangement.[8]

Predicted Spectroscopic Data

The following table summarizes the anticipated spectroscopic data, which serves as a benchmark for experimental verification.

| Technique | Predicted Features and Rationale |

| ¹H NMR | δ ~12.0 ppm (s, 1H, -OH): Highly deshielded phenolic proton due to strong intramolecular H-bonding.δ ~7.7 ppm (d, J ≈ 7-8 Hz, 1H, H-6): Doublet, deshielded by the adjacent carbonyl and the anisotropic effect of the C-F bond.δ ~7.4 ppm (d, J ≈ 9-10 Hz, 1H, H-3): Doublet, deshielded by the adjacent C-Br bond.δ ~2.6 ppm (s, 3H, -CH₃): Singlet for the acetyl methyl protons, with a typical chemical shift. |

| ¹³C NMR | δ ~200 ppm: Carbonyl carbon (C=O).δ ~160 ppm: C2 (C-OH), deshielded.δ ~155 ppm (d, ¹JCF ≈ 240-250 Hz): C5 (C-F), large one-bond coupling constant is characteristic.δ ~110-135 ppm: Remaining four aromatic carbons, with smaller C-F couplings expected for C4 and C6.δ ~115 ppm: C4 (C-Br).δ ~26 ppm: Methyl carbon (-CH₃). |

| ¹⁹F NMR | δ ~ -120 to -130 ppm (vs. CFCl₃): A single resonance is expected. The precise shift is sensitive to the electronic environment. 19F NMR is exceptionally useful for confirming fluorination and assessing purity.[9] |

| IR Spec. | ~3000-3100 cm⁻¹ (broad): Intramolecularly bonded O-H stretch.~1640-1650 cm⁻¹ (strong): C=O stretch. The frequency is lowered from the typical ~1685 cm⁻¹[10] for acetophenones due to conjugation and the strong intramolecular hydrogen bond.~1200-1300 cm⁻¹: C-F stretch.~550-650 cm⁻¹: C-Br stretch. |

| Mass Spec. | M⁺ and [M+2]⁺ peaks: The molecular ion and its isotope peak will appear at m/z values corresponding to C₈H₆BrFO. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), these two peaks will have a characteristic intensity ratio of approximately 1:1, providing definitive evidence for the presence of a single bromine atom. |

Physicochemical Properties and Potential for Drug Discovery

The unique combination of functional groups in 1-(4-bromo-5-fluoro-2-hydroxyphenyl)ethanone suggests a profile amenable to drug development.

-

Lipophilicity (LogP): The presence of two halogens will significantly increase the molecule's lipophilicity compared to a simple hydroxyacetophenone. However, the hydroxyl group will temper this effect. The intramolecular hydrogen bond effectively "masks" the polar -OH group, further increasing its ability to partition into lipid environments.

-

Acidity (pKa): The phenolic proton's acidity will be increased (pKa lowered) by the electron-withdrawing effects of the acetyl group and the two halogens.

-

Molecular Interactions: This scaffold is capable of a rich variety of intermolecular interactions critical for molecular recognition.

Diagram: Key Structural Features for Molecular Recognition

Caption: Key interaction points for drug design applications.

The α-bromo-ketone moiety is a known reactive handle and can act as an electrophile, making it a potential candidate for covalent inhibitors. More broadly, the molecule serves as a rigid and pre-organized fragment for fragment-based drug discovery (FBDD), presenting distinct vectors for chemical elaboration to enhance potency and selectivity against various biological targets such as kinases, proteases, and epigenetic enzymes.[9]

Conclusion and Future Directions

This guide establishes a robust theoretical framework for understanding the molecular structure and properties of 1-(4-bromo-5-fluoro-2-hydroxyphenyl)ethanone. Through predictive analysis based on well-understood chemical principles and data from analogous structures, we have outlined its likely spectroscopic signature, conformational preferences, and potential as a valuable chemical scaffold.

The logical next step is the empirical validation of these predictions. We recommend the following experimental plan:

-

Synthesis: Execute the proposed synthetic routes, with Strategy A (late-stage bromination) likely being the more straightforward initial approach.

-

Structural Confirmation: Perform comprehensive spectroscopic analysis (¹H, ¹³C, ¹⁹F NMR; IR; HRMS) and compare the results against the predicted data in this guide.

-

X-Ray Crystallography: If suitable crystals can be obtained, single-crystal X-ray diffraction would provide unequivocal confirmation of the molecular structure, including bond lengths, bond angles, and the conformation dictated by the intramolecular hydrogen bond.

-

Biological Screening: Utilize the synthesized compound in fragment-based screening campaigns or as a lead structure for targeted synthesis programs in drug discovery.

By following this path, the full scientific and therapeutic potential of this novel, multifunctional molecule can be systematically explored and unlocked.

References

-

Anant Pharmaceuticals Pvt. Ltd. CAS 2491-38-5 2-Bromo-1-(4-hydroxyphenyl)ethanone Impurity. [Online] Available at: [Link]

-

ACS Publications. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry. [Online] Available at: [Link]

-

ACS Publications. (2021). Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. ACS Omega. [Online] Available at: [Link]

-

National Center for Biotechnology Information. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online. [Online] Available at: [Link]

-

National Center for Biotechnology Information. 2-Bromo-1-(4-fluorophenyl)ethan-1-one. PubChem. [Online] Available at: [Link]

-

ResearchGate. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. [Online] Available at: [Link]

-

National Center for Biotechnology Information. (2021). Halogens in Acetophenones Direct the Hydrogen Bond Docking Preference of Phenol via Stacking Interactions. Molecules. [Online] Available at: [Link]

-

Journal of Medical Science. (2021). Introducing bromine to the molecular structure as a strategy for drug design. [Online] Available at: [Link]

-

National Institute of Standards and Technology. Ethanone, 1-(4-bromophenyl)-. NIST Chemistry WebBook. [Online] Available at: [Link]

-

National Center for Biotechnology Information. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences. [Online] Available at: [Link]

-

viXra.org. (2015). Characterization of Physico-Chemical and Spectroscopic Properties of Biofield Energy Treated 4-Bromoacetophenone. [Online] Available at: [Link]

-

Organic Chemistry Portal. Fries Rearrangement. [Online] Available at: [Link]

-

MDPI. (2023). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules. [Online] Available at: [Link]

-

ScienceDaily. (2025). Novel method to synthesize valuable fluorinated drug compounds. [Online] Available at: [Link]

-

MDPI. (2022). Synthetic Access to Aromatic α-Haloketones. Molecules. [Online] Available at: [Link]

Sources

- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sciencedaily.com [sciencedaily.com]

- 3. jms.ump.edu.pl [jms.ump.edu.pl]

- 4. 394-32-1|1-(5-Fluoro-2-hydroxyphenyl)ethanone|BLD Pharm [bldpharm.com]

- 5. mdpi.com [mdpi.com]

- 6. Fries Rearrangement [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. vixra.org [vixra.org]

An In-Depth Technical Guide to 1-(4-Bromo-5-fluoro-2-hydroxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(4-Bromo-5-fluoro-2-hydroxyphenyl)ethanone, a halogenated aromatic ketone of significant interest in medicinal chemistry and organic synthesis. This document will delve into its chemical properties, synthesis, reactivity, and potential applications, offering a valuable resource for professionals in drug discovery and development.

Core Molecular Attributes

1-(4-Bromo-5-fluoro-2-hydroxyphenyl)ethanone is a polysubstituted aromatic ketone. Its structure, featuring a bromine atom, a fluorine atom, and a hydroxyl group on the phenyl ring, imparts a unique combination of electronic and steric properties that make it a valuable building block in the synthesis of more complex molecules.

| Property | Value | Source |

| IUPAC Name | 1-(4-bromo-5-fluoro-2-hydroxyphenyl)ethanone | [1] |

| CAS Number | 865449-63-4 | [1] |

| Molecular Formula | C₈H₆BrFO₂ | [2] |

| Molecular Weight | 233.03 g/mol | [2] |

| InChI Key | GHCKGFMOZIFIDT-UHFFFAOYSA-N | [1] |

| SMILES | CC(=O)C1=CC(=C(C=C1O)Br)F | [1] |

Physicochemical Properties and Safety Data

While specific, experimentally determined physical properties for 1-(4-Bromo-5-fluoro-2-hydroxyphenyl)ethanone are not widely published, data from safety data sheets and analogous compounds provide critical insights into its handling and storage.

Safety Information:

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.[2]

A "Warning" signal word is associated with this compound.[2]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Handling and Storage: It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves and safety glasses. It should be stored in a dry, cool, and well-ventilated place, with the container tightly sealed.[2]

Synthesis and Reactivity

A plausible synthetic approach would likely involve the Fries rearrangement of a suitably substituted phenyl acetate or the Friedel-Crafts acylation of a substituted phenol. The challenge lies in the regioselective introduction of the bromine, fluorine, and acetyl groups onto the phenol ring.

The reactivity of this molecule is dictated by its functional groups:

-

Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide. It can also be alkylated or acylated.

-

Ketone: The acetyl group's carbonyl carbon is electrophilic and susceptible to nucleophilic attack. The adjacent methyl protons are weakly acidic.

-

Aromatic Ring: The electron-donating hydroxyl group and the electron-withdrawing halogen atoms influence the regioselectivity of further electrophilic aromatic substitution reactions. The bromine atom can also participate in cross-coupling reactions.

The interplay of these functional groups makes 1-(4-Bromo-5-fluoro-2-hydroxyphenyl)ethanone a versatile intermediate for constructing a variety of molecular scaffolds.

Applications in Drug Discovery and Development

Halogenated phenols and acetophenones are prevalent structural motifs in many biologically active compounds and approved drugs. The presence of bromine and fluorine can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including its metabolic stability, binding affinity, and membrane permeability.

While specific examples of drug candidates derived directly from 1-(4-Bromo-5-fluoro-2-hydroxyphenyl)ethanone are not detailed in the available search results, its utility as a synthetic building block in pharmaceutical research is evident.[3] Aromatic ketones, such as this one, are common precursors in the synthesis of various heterocyclic compounds and other complex molecular architectures that are often pursued in drug discovery programs.

The general class of hydroxyacetophenones has been explored for a wide range of therapeutic targets. For instance, related compounds have been investigated for their potential as enzyme inhibitors or receptor modulators. The unique substitution pattern of 1-(4-bromo-5-fluoro-2-hydroxyphenyl)ethanone offers a distinct chemical space for the design of novel therapeutic agents.

Experimental Protocols and Characterization

Although detailed experimental data for this specific compound is scarce in the public domain, the characterization of a novel compound like this would typically involve a suite of analytical techniques to confirm its identity and purity.

General Characterization Workflow:

Caption: General workflow for the characterization of a synthesized chemical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would provide information on the number and chemical environment of the hydrogen atoms. Expected signals would include a singlet for the methyl protons and distinct signals for the aromatic protons, with coupling patterns influenced by the fluorine atom.

-

¹³C NMR: Would show signals for each unique carbon atom in the molecule.

-

¹⁹F NMR: Would confirm the presence and environment of the fluorine atom.

Mass Spectrometry (MS): Would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.

Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the hydroxyl (O-H stretch), carbonyl (C=O stretch), and aromatic (C=C and C-H stretches) functional groups.

Conclusion and Future Perspectives

1-(4-Bromo-5-fluoro-2-hydroxyphenyl)ethanone is a valuable, albeit not extensively documented, chemical entity with significant potential as a building block in medicinal chemistry and organic synthesis. Its polysubstituted nature offers a platform for the generation of diverse molecular libraries for screening against various biological targets. Future research efforts focused on the development of efficient and scalable synthetic routes to this compound, along with a thorough investigation of its reactivity and biological activity, would be highly beneficial for the drug discovery community. The publication of detailed experimental data and its application in the synthesis of novel bioactive molecules is eagerly awaited.

References

A comprehensive list of references will be compiled upon the availability of more specific literature pertaining to the synthesis and application of 1-(4-Bromo-5-fluoro-2-hydroxyphenyl)ethanone. The information presented in this guide is based on data available for the compound and its structural analogs from chemical suppliers and databases.

Sources

Spectral data for 1-(4-Bromo-5-fluoro-2-hydroxyphenyl)ethanone

An In-Depth Technical Guide to the Spectral Analysis of 1-(4-Bromo-5-fluoro-2-hydroxyphenyl)ethanone

Introduction: The Imperative for Rigorous Characterization

1-(4-Bromo-5-fluoro-2-hydroxyphenyl)ethanone (CAS 865449-63-4) is a halogenated acetophenone derivative that serves as a crucial building block in medicinal chemistry and organic synthesis.[1] Its utility in the development of novel pharmaceutical agents and other high-value chemical entities necessitates an unambiguous structural confirmation and purity assessment. Spectroscopic analysis provides the definitive fingerprint of a molecule, and a multi-technique approach is the cornerstone of modern analytical chemistry for ensuring the identity and quality of such intermediates.

This guide provides a comprehensive framework for the acquisition and interpretation of the key spectral data for 1-(4-Bromo-5-fluoro-2-hydroxyphenyl)ethanone, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The methodologies described herein are designed to be self-validating, providing researchers and drug development professionals with a robust strategy for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton

NMR spectroscopy is unparalleled in its ability to provide detailed information about the carbon-hydrogen framework of a molecule. For 1-(4-Bromo-5-fluoro-2-hydroxyphenyl)ethanone, both ¹H and ¹³C NMR will be essential, with particular attention paid to the influence of the fluorine substituent on the spectra.

Proton (¹H) NMR Spectroscopy

Theoretical Analysis & Predicted Spectrum: The ¹H NMR spectrum is expected to reveal four distinct signals corresponding to the phenolic hydroxyl proton (-OH), the two aromatic protons (Ar-H), and the methyl protons (-CH₃).

-

Hydroxyl Proton (-OH): A broad singlet is anticipated, typically in the downfield region (δ 10-12 ppm), due to hydrogen bonding. Its chemical shift can be highly dependent on concentration and solvent.

-

Aromatic Protons (Ar-H): The two protons on the aromatic ring are in different chemical environments.

-

The proton at C3 (adjacent to the hydroxyl and acetyl groups) will appear as a doublet due to coupling with the fluorine atom at C5.

-

The proton at C6 (adjacent to the fluorine atom) will also appear as a doublet from coupling to the fluorine atom. The through-space coupling between protons and fluorine is a well-documented phenomenon that is highly sensitive to conformation.[2]

-

-

Methyl Protons (-CH₃): A sharp singlet is expected around δ 2.5-2.7 ppm, characteristic of a methyl ketone.

Experimental Protocol: ¹H NMR Spectrum Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of 1-(4-Bromo-5-fluoro-2-hydroxyphenyl)ethanone and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to solubilize polar compounds and preserve the signal of exchangeable protons like the phenolic -OH.

-

Instrument Setup: Place the sample in the NMR spectrometer.

-

Locking and Shimming: Lock onto the deuterium signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for achieving high-resolution spectra.

-

Acquisition: Acquire the spectrum using standard parameters for a ¹H experiment (e.g., 30° pulse angle, 2-second relaxation delay, 16 scans).

-

Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID), followed by phase correction and baseline correction. Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CHCl₃ at δ 7.26 ppm or DMSO at δ 2.50 ppm).

Workflow for ¹H NMR Data Interpretation

Caption: Workflow for acquiring and interpreting a ¹H NMR spectrum.

Carbon-13 (¹³C) NMR Spectroscopy

Theoretical Analysis & Predicted Spectrum: The proton-decoupled ¹³C NMR spectrum will show eight distinct signals, one for each unique carbon atom in the molecule. A key diagnostic feature will be the presence of carbon-fluorine (C-F) coupling, which causes signals for carbons near the fluorine atom to appear as doublets.

-

Carbonyl Carbon (C=O): Expected to be the most downfield signal, typically > δ 195 ppm.

-

Aromatic Carbons (Ar-C): Six distinct signals are expected in the δ 110-160 ppm region. The carbons directly bonded to or in close proximity to the fluorine atom (C4, C5, C6) will exhibit significant C-F coupling constants (J_CF). The carbon bonded to fluorine (C5) will show the largest one-bond coupling (¹J_CF), while others will show smaller two-, three-, or four-bond couplings.[2]

-

Methyl Carbon (-CH₃): Expected to be the most upfield signal, around δ 25-30 ppm.

Experimental Protocol: ¹³C NMR Spectrum Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrument Setup: Tune the probe to the ¹³C frequency.

-

Acquisition: Acquire the spectrum using a standard pulse program with broadband proton decoupling to simplify the spectrum to singlets (or doublets where C-F coupling is present). A greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to obtain a good signal-to-noise ratio.

-

Processing: Process the data similarly to the ¹H spectrum. Reference the spectrum to the solvent signal (e.g., CDCl₃ at δ 77.16 ppm or DMSO-d₆ at δ 39.52 ppm).

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry is the definitive technique for determining the molecular weight of a compound and can provide valuable information about its elemental composition.

Theoretical Analysis & Predicted Spectrum: The molecular formula for 1-(4-Bromo-5-fluoro-2-hydroxyphenyl)ethanone is C₈H₆BrFO₂. The key feature in its mass spectrum will be the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively).

-

Molecular Ion Peak (M⁺): This will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units.

-

[M]⁺ corresponding to C₈H₆⁷⁹BrFO₂

-

[M+2]⁺ corresponding to C₈H₆⁸¹BrFO₂

-

-

High-Resolution MS (HRMS): This technique can provide a highly accurate mass measurement, allowing for the confirmation of the elemental formula.

Experimental Protocol: ESI-MS Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrument Setup: Use an Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight). Optimize source parameters such as capillary voltage and gas flow rates.

-

Acquisition: Infuse the sample solution into the ESI source. Acquire spectra in both positive and negative ion modes to determine which provides a better signal for the molecular ion (e.g., [M+H]⁺ or [M-H]⁻).

-

Data Analysis: Examine the resulting spectrum for the characteristic doublet peak corresponding to the [M]⁺ and [M+2]⁺ ions (or their protonated/deprotonated adducts).

Overall Analytical Workflow for Structural Elucidation

Caption: Integrated workflow for structural confirmation using multiple techniques.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.

Theoretical Analysis & Predicted Spectrum: The IR spectrum will be characterized by several strong absorption bands corresponding to the vibrations of specific bonds.

-

O-H Stretch (Phenol): A broad, strong band from approximately 3200-3500 cm⁻¹.

-

C-H Stretch (Aromatic & Methyl): Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.

-

C=O Stretch (Ketone): A very strong, sharp band around 1650-1680 cm⁻¹. Conjugation with the aromatic ring and intramolecular hydrogen bonding with the ortho-hydroxyl group will shift this to a lower frequency.

-

C=C Stretch (Aromatic): Medium intensity bands in the 1450-1600 cm⁻¹ region.

-

C-F and C-Br Stretches: These will appear in the fingerprint region, typically between 1000-1250 cm⁻¹ (C-F) and 500-650 cm⁻¹ (C-Br).

Experimental Protocol: ATR-FTIR Acquisition

-

Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.

-

Acquisition: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Co-add 16-32 scans to obtain a high-quality spectrum over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption frequencies and correlate them with the expected functional groups.

Summary of Predicted Spectral Data

| Technique | Feature | Predicted Value / Observation |

| ¹H NMR | Chemical Shift (δ ppm) | ~11.0 (s, 1H, -OH), ~7.5 (d, 1H, Ar-H), ~7.0 (d, 1H, Ar-H), ~2.6 (s, 3H, -CH₃) |

| Coupling | Ar-H signals will show coupling to ¹⁹F. | |

| ¹³C NMR | Chemical Shift (δ ppm) | >195 (C=O), 110-160 (Ar-C), 25-30 (-CH₃) |

| Coupling | Signals for C4, C5, and C6 will be split into doublets due to C-F coupling. | |

| Mass Spec. | Molecular Ion (m/z) | A characteristic pair of peaks at [M]⁺ and [M+2]⁺ of near-equal intensity. |

| HRMS (ESI+) | Calculated m/z for [C₈H₇⁷⁹BrFO₂]⁺: 232.9662; Found: 232.96xx | |

| IR Spec. | Wavenumber (cm⁻¹) | 3200-3500 (O-H), ~1660 (C=O), 1450-1600 (C=C), 1000-1250 (C-F) |

Conclusion

The structural elucidation of 1-(4-Bromo-5-fluoro-2-hydroxyphenyl)ethanone is a clear demonstration of the power of a multi-technique spectroscopic approach. While ¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework and connectivity, mass spectrometry acts as the ultimate arbiter of molecular weight and elemental composition, with the bromine isotope pattern serving as a unique internal validation. Finally, IR spectroscopy offers a rapid and conclusive confirmation of the key functional groups. Together, these methods provide a self-validating system that ensures the structural integrity of this important chemical intermediate, which is paramount for its application in research and development.

References

-

Qing, W., & Zhang, W. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2837. Available at: [Link]

-

Yim, C., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space ¹H–¹⁹F and ¹³C–¹⁹F Spin–Spin Couplings. The Journal of Organic Chemistry, 86(6), 4646–4654. Available at: [Link]

-

J&K Scientific. (n.d.). 1-(4-Bromo-5-fluoro-2-hydroxyphenyl)ethanone. Retrieved January 24, 2026, from [Link]

-

PubChem. (n.d.). 1-(4-fluoro-2-hydroxyphenyl)ethanone. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

Anant Pharmaceuticals Pvt. Ltd. (n.d.). 2-Bromo-1-(4-hydroxyphenyl)ethanone Impurity. Retrieved January 24, 2026, from [Link]

Sources

1-(4-Bromo-5-fluoro-2-hydroxyphenyl)ethanone safety data sheet (MSDS)

An In-Depth Technical Guide to the Safe Handling of 1-(4-Bromo-5-fluoro-2-hydroxyphenyl)ethanone and Structurally Related Compounds

A Note on Scientific Responsibility: A specific, verified Safety Data Sheet (SDS) for 1-(4-Bromo-5-fluoro-2-hydroxyphenyl)ethanone was not publicly available at the time of this writing. This guide has been constructed by a Senior Application Scientist through a comprehensive analysis of SDS documentation for structurally analogous compounds. The information herein serves as an expert-level, provisional resource. It is imperative that all users obtain and adhere to the official Safety Data Sheet provided by the manufacturer before handling 1-(4-Bromo-5-fluoro-2-hydroxyphenyl)ethanone.

Introduction: A Profile of Halogenated Hydroxyacetophenones

1-(4-Bromo-5-fluoro-2-hydroxyphenyl)ethanone belongs to a class of substituted acetophenones that are valuable intermediates in pharmaceutical and chemical synthesis. The presence of bromine and fluorine atoms, along with a hydroxyl group on the phenyl ring, imparts specific reactivity and potential biological activity. However, these same functional groups necessitate a rigorous approach to safety and handling. This guide provides a detailed examination of the anticipated hazards, handling protocols, and emergency procedures for this compound class, empowering researchers to work safely and effectively.

Anticipated Hazard Profile: A Synthesis of Analogous Compound Data

Based on the safety data for structurally similar compounds like 4'-bromo-2'-hydroxyacetophenone and 5'-fluoro-2'-hydroxyacetophenone, a clear pattern of potential hazards emerges.[1][2] The primary concerns are irritation to the skin, eyes, and respiratory system.[1][2][3][4]

Globally Harmonized System (GHS) Classification (Anticipated):

The GHS provides a standardized framework for communicating hazard information.[5][6] For a compound like 1-(4-Bromo-5-fluoro-2-hydroxyphenyl)ethanone, the following GHS classifications are anticipated.

| Hazard Class | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation.[1][3] | |

| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation.[1][3] | |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation.[1][3] | |

| Acute Toxicity (Oral) | Category 4 (Possible) | Warning | H302: Harmful if swallowed.[2][7] |

Experimental Workflow: From Receipt to Disposal

A proactive approach to safety involves integrating best practices at every stage of the experimental workflow. The following protocol is a self-validating system designed to minimize exposure and risk.

Pre-Handling and Laboratory Preparation

-

Action: Before bringing the compound into the laboratory, designate a specific handling area, preferably within a certified chemical fume hood.

-

Causality: This ensures that any dust or vapors are immediately contained and exhausted, preventing contamination of the general laboratory environment.[8][9]

-

Action: Ensure that an appropriate chemical spill kit, eyewash station, and safety shower are readily accessible and have been recently inspected.[1]

-

Causality: Immediate access to emergency equipment is critical for mitigating the severity of an accidental exposure.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is your primary defense against chemical exposure.

-

Eye Protection: Wear chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards.[7][10]

-

Insight: Standard safety glasses do not provide a sufficient seal to protect against fine powders or splashes.

-

-

Hand Protection: Use nitrile gloves. Inspect them for any signs of degradation or perforation before use.

-

Insight: The breakthrough time of the gloves should be considered for prolonged handling. For extended procedures, consider double-gloving.

-

-

Body Protection: A standard laboratory coat is required. For tasks with a higher risk of spillage, a chemically resistant apron is recommended.

-

Respiratory Protection: For weighing or transferring the solid compound where dust may be generated, a NIOSH-approved N95 dust mask or a respirator with a particulate filter is recommended.[1][2]

-

Insight: All respiratory protection should be part of a formal respiratory protection program that includes fit-testing.

-